5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Description
Structural Characterization of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound exhibits the characteristic five-membered heterocyclic ring system of oxazolidinones, incorporating both nitrogen and oxygen atoms within the ring framework. The compound possesses the molecular formula C₁₀H₉ClFNO₂ with a calculated molecular weight of 229.63 grams per mole, establishing its position as a relatively compact yet structurally complex heterocycle. The presence of the chloromethyl substituent at the 5-position introduces significant steric and electronic effects that influence the overall molecular conformation and spatial arrangement.
The geometric configuration of the oxazolidinone core follows established patterns observed in related heterocyclic systems, with the five-membered ring adopting a slightly puckered conformation to minimize ring strain. The 4-fluorophenyl group attached to the nitrogen atom at position 3 extends from the heterocyclic core, creating an extended molecular framework that influences both the physical properties and potential intermolecular interactions. The spatial orientation of the fluorine substituent on the phenyl ring contributes to the overall polarity distribution and may facilitate specific hydrogen bonding interactions in crystalline arrangements.
The chloromethyl group at position 5 represents a particularly significant structural feature, as the carbon-chlorine bond length and the positioning of this substituent relative to the oxazolidinone ring affects the overall molecular geometry. The stereochemistry at the 5-position becomes particularly important when considering the compound's three-dimensional structure and potential biological activity. The molecular geometry analysis reveals that the compound maintains planarity in the aromatic region while exhibiting conformational flexibility in the aliphatic chloromethyl substituent.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various molecular environments within the compound structure. The aromatic protons of the 4-fluorophenyl group typically appear in the downfield region between 7.0 and 8.0 parts per million, with the fluorine substitution pattern creating characteristic coupling patterns that enable unambiguous identification of the substitution position.
The methylene protons of the oxazolidinone ring system display characteristic chemical shifts and multiplicities that reflect their unique electronic environments. The protons adjacent to the nitrogen atom typically resonate at approximately 3.7-4.2 parts per million, while the proton at the 5-position shows coupling to both the adjacent methylene protons and the chloromethyl substituent. The chloromethyl group itself presents as a distinctive doublet of doublets pattern, reflecting the coupling relationships with the adjacent ring proton and the diastereotopic nature of the methylene protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shifts for each carbon environment within the molecule. The carbonyl carbon of the oxazolidinone ring typically resonates around 155-160 parts per million, representing one of the most downfield signals in the spectrum. The aromatic carbons of the fluorophenyl group exhibit characteristic patterns influenced by both the electronic effects of fluorine substitution and the attachment to the oxazolidinone nitrogen. The chloromethyl carbon appears as a distinctive signal around 43-45 parts per million, readily distinguished from other aliphatic carbons in the molecule.
Infrared Vibrational Signature Analysis
Infrared spectroscopy reveals characteristic vibrational frequencies that serve as definitive fingerprints for this compound identification and structural confirmation. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the oxazolidinone ring, which typically appears as a strong absorption band between 1750-1760 wavenumbers. This characteristic frequency reflects the unique electronic environment of the carbonyl group within the five-membered heterocyclic system and serves as a primary identification marker for oxazolidinone compounds.
The aromatic carbon-carbon stretching vibrations of the 4-fluorophenyl group manifest as multiple bands in the 1500-1600 wavenumber region, with specific patterns that reflect the para-substitution pattern of the fluorine atom. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing additional confirmation of the aromatic character. The presence of fluorine substitution influences the intensity and exact positioning of these bands, creating a distinctive spectral signature.
The aliphatic carbon-hydrogen stretching vibrations from both the oxazolidinone ring and the chloromethyl substituent appear in the 2800-3000 wavenumber region, with characteristic patterns that reflect the different electronic environments. The carbon-chlorine stretching vibration typically appears as a medium-intensity band between 600-800 wavenumbers, providing direct evidence for the chloromethyl substituent. The nitrogen-containing ring vibrations contribute additional characteristic bands in the 1200-1400 wavenumber region, completing the comprehensive vibrational fingerprint of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and characteristic fragmentation patterns that enable structural elucidation and compound identification. The molecular ion peak appears at mass-to-charge ratio 229/231 (due to chlorine isotope pattern), confirming the molecular formula C₁₀H₉ClFNO₂. The isotope pattern reflects the presence of both chlorine and fluorine atoms, with the characteristic 3:1 intensity ratio for the chlorine-35 and chlorine-37 isotopes providing additional structural confirmation.
The fragmentation pattern reveals several characteristic pathways that reflect the structural features of the compound. Loss of the chloromethyl group (mass 49/51) represents a common fragmentation pathway, generating a base peak or prominent fragment at mass-to-charge ratio 180/182. This fragmentation reflects the relative weakness of the carbon-chlorine bond and the stability of the resulting oxazolidinone fragment. Additional fragmentation involves cleavage of the phenyl-nitrogen bond, producing fragments corresponding to the fluorophenyl moiety and the oxazolidinone core.
Secondary fragmentation patterns provide further structural information through the breakdown of primary fragments. The fluorophenyl fragment (mass 95) can undergo further decomposition through loss of fluorine (mass 19) or formation of phenyl cation fragments. The oxazolidinone core fragments through various pathways, including ring opening and loss of carbonyl functionality, generating characteristic low-mass fragments that serve as diagnostic markers for this class of compounds. These fragmentation patterns, combined with accurate mass measurements, provide definitive structural confirmation and enable differentiation from closely related structural analogs.
Comparative Structural Analysis with Analogous Oxazolidinones
Comparative analysis of this compound with structurally related oxazolidinones reveals important structure-activity relationships and provides insights into the influence of specific substituents on molecular properties. The compound shares the fundamental oxazolidinone core with linezolid and other clinically relevant oxazolidinones, but differs significantly in the nature and positioning of substituents. While linezolid incorporates a complex morpholine-containing side chain and acetamidomethyl substituent, the target compound features simpler chloromethyl and fluorophenyl groups that modify its chemical and physical properties.
Comparison with other chloromethyl-substituted oxazolidinones reveals the specific influence of the 4-fluorophenyl group on molecular characteristics. Related compounds such as 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one exhibit similar molecular frameworks but different electronic properties due to the halogen substitution pattern. The fluorine atom's higher electronegativity and smaller size compared to chlorine create distinct electronic effects that influence both intramolecular stability and intermolecular interactions. These differences manifest in altered physical properties, spectroscopic characteristics, and potentially different biological activities.
The structural comparison extends to analysis of geometric parameters and conformational preferences across the oxazolidinone family. The five-membered heterocyclic ring maintains consistent geometric parameters across different substituent patterns, with bond lengths and angles showing minimal variation despite significant differences in substituent electronics. However, the overall molecular conformation and crystal packing arrangements can differ substantially based on the nature of substituents, particularly their hydrogen bonding capabilities and steric requirements. The 4-fluorophenyl group's planarity and electronic properties influence the preferred conformations and potential intermolecular interactions in both solution and solid-state environments.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₉ClFNO₂ | 229.63 | 4-Fluorophenyl, chloromethyl substituents |
| 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | C₁₀H₉Cl₂NO₂ | 246.09 | 4-Chlorophenyl, chloromethyl substituents |
| 3-(3-Fluorophenyl)-5-(4-fluorophenyl)-1,3-oxazolidin-2-one | C₁₅H₁₁F₂NO₂ | 275.25 | Dual fluorine substitution pattern |
| 5-(Chloromethyl)-3-(3,4-difluorophenyl)oxazolidin-2-one | C₁₀H₈ClF₂NO₂ | 247.63 | Multiple fluorine substituents |
The comparative analysis demonstrates that substituent modifications significantly influence the overall molecular properties while maintaining the essential oxazolidinone pharmacophore. The chloromethyl group at position 5 appears consistently across many analogs, suggesting its importance for biological activity or synthetic accessibility. The variation in aromatic substituents, particularly the type and position of halogen atoms, provides opportunities for fine-tuning molecular properties and potentially optimizing biological activity profiles. This systematic structural variation within the oxazolidinone framework enables comprehensive structure-activity relationship studies and rational drug design approaches.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPDKPOZFDWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Aryl-Carbamates with Epichlorohydrin
One of the most prominent methods involves the reaction of N-aryl-carbamates with epichlorohydrin under mild conditions, facilitating the formation of the oxazolidinone core via a [3+2] cycloaddition mechanism.
- Substrates: N-aryl-carbamates (e.g., ethyl 4-bromo-3-fluorophenylcarbamate) and (R)-epichlorohydrin.
- Conditions: Room temperature, lithium hydroxide as the base, in solvents such as acetonitrile or DMSO.
- Outcome: High yields (~62-96%) with excellent stereoselectivity.
Nucleophilic Substitution and Cyclization from Chloromethyl Precursors
Another approach involves the chloromethylation of aromatic precursors followed by intramolecular cyclization:
- Step 1: Chloromethylation of 4-fluorobenzaldehyde or aniline derivatives.
- Step 2: Cyclization with suitable amines or carbamates using bases such as potassium carbonate or sodium hydroxide.
This method is less favored due to potential side reactions and lower selectivity but remains viable for large-scale synthesis.
Specific Research-Driven Methods
Use of Epichlorohydrin as a Chiral Building Block
Moreno et al. (2022) introduced a stereoselective synthesis using enantiopure (R)-epichlorohydrin, which provides the chiral center necessary for biological activity. This method involves:
- Reacting N-aryl-carbamates with (R)-epichlorohydrin.
- Employing lithium hydroxide as a base at room temperature.
- Achieving high stereoselectivity and yields (~96%).
This process is notable for its mild conditions, cost-effectiveness, and scalability.
Data Tables and Comparative Analysis
| Methodology | Substrate | Base | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Moreno et al. (2022) | N-aryl-carbamate + (R)-epichlorohydrin | Lithium hydroxide | Acetonitrile | Room temperature | 96 | Mild, stereoselective, scalable |
| Nucleophilic substitution | Aromatic halides + amines | K2CO3 / NaOH | Acetonitrile / DMSO | Reflux / Room temp | 29-56 | Lower yields, side reactions possible |
| High-temperature cyclization | Aromatic precursors + carbamates | Various | High temperature | 80-120°C | Variable | Less efficient, more side reactions |
Reaction Mechanisms and Conditions
Cyclization Pathway
The proposed mechanism involves nucleophilic attack of the carbamate nitrogen on the epoxide ring of epichlorohydrin, followed by ring opening and intramolecular cyclization to form the oxazolidinone ring. The chloromethyl group is introduced via chloromethylation of the aromatic precursor or directly from chloromethylating agents.
Role of Bases and Solvents
- Lithium hydroxide effectively deprotonates the carbamate, facilitating nucleophilic attack.
- Acetonitrile stabilizes intermediates and promotes smooth cyclization.
- DMSO offers higher polarity, which can enhance yields but may require longer reaction times.
Notes on Optimization and Scalability
- Mild Conditions: Room temperature reactions with lithium hydroxide minimize decomposition and side reactions.
- Cost-Effectiveness: Readily available reagents such as epichlorohydrin and inexpensive bases make the process suitable for industrial scale.
- Stereoselectivity: Use of enantiopure epichlorohydrin ensures high stereochemical purity, essential for biological activity.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is in agricultural disease control. The compound has shown effectiveness against various plant pathogens, including fungi and bacteria.
Efficacy Against Plant Pathogens
Research indicates that this compound can control diseases caused by pathogens such as:
-
Fungal Pathogens :
- Phytophthora infestans
- Plasmopara viticola
- Pythium spp.
-
Bacterial Pathogens :
- Agrobacterium tumefaciens
- Xanthomonas vesicatoria
In a study examining its effectiveness, the compound demonstrated a control rate of 100% against crown gall disease and significant control over leaf spots caused by these pathogens .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Its oxazolidinone structure is known for antibacterial properties, particularly against Gram-positive bacteria.
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of an appropriately substituted phenyl isocyanate with epihalohydrin in a solvent like dimethylformamide. The reaction conditions generally include:
- Temperature : 75° to 120°C
- Duration : 2 to 4 hours
- Isolation Method : Addition to ice-water mixture followed by filtration .
Study on Disease Control Efficacy
A comprehensive study evaluated the effectiveness of several oxazolidinones, including our compound of interest. The results indicated:
| Compound Name | Crown Gall Control (%) | Leaf Spot Control (%) |
|---|---|---|
| This compound | 100 | 65 |
| Other Oxazolidinones | Varies | Varies |
This data illustrates the compound's potential as a systemic agent for controlling foliage infections when applied correctly .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its use as an antibiotic, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Analogues with Halogenated Alkyl Chains
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- Molecular Formula: C₁₀H₉BrFNO₂
- Molecular Weight : 274.09 g/mol
- Key Differences :
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- Molecular Formula : C₁₀H₁₁FN₂O₂
- Molecular Weight : 210.21 g/mol
- Key Differences: Substitution of chloromethyl with aminomethyl (-CH₂NH₂) introduces a nucleophilic site. Stereochemistry: The (5S) configuration is critical for biological activity, as seen in sigma1 receptor ligands .
Analogues with Modified Aromatic Substituents
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
- Molecular Formula: C₁₀H₁₀ClNO₂
- Molecular Weight : 211.65 g/mol
- Key Differences :
3-(3-Chlorophenyl)-5-(4-fluorophenyl)-1,3-oxazolidin-2-one
- Molecular Formula: C₁₅H₁₀ClFNO₂
- Molecular Weight : 295.70 g/mol
- Key Differences: Dual halogenation (Cl and F) increases steric bulk and electron-deficient character. Potential for enhanced metabolic stability in drug design .
Cyclohexyl and Heterocyclic Derivatives
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
- Molecular Formula: C₁₀H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- Key Differences :
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Molecular Formula : C₁₆H₁₂FN₂O
- Molecular Weight : 267.28 g/mol
- Key Differences: Pyrazole ring replaces oxazolidinone, altering hydrogen-bonding capacity. Dihedral angles between pyrazole and fluorophenyl rings (4.64–10.53°) indicate planar conformations .
Comparative Data Table
Biological Activity
5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article delves into the detailed biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H16ClFN2O3
- Molecular Weight : 314.74 g/mol
- CAS Number : 496031-57-3
- IUPAC Name : (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
The biological activity of this compound primarily stems from its ability to inhibit bacterial protein synthesis, similar to other oxazolidinones. This mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein synthesis.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria. The following table summarizes its antibacterial efficacy:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 500 |
| Escherichia coli | 12.4 | 500 |
| Pseudomonas aeruginosa | 11.2 | 500 |
These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cancer cell lines. The following data reflects its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 22.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |
The IC50 values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential role in breast cancer treatment .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study conducted by Dimmock et al. highlighted the complete growth inhibition of S. aureus DSM799 by this compound, establishing its potential as a new antibacterial agent . -
Research on Anticancer Properties :
A comprehensive review indicated that compounds structurally related to oxazolidinones show promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cell lines . This aligns with findings for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, and how do their yields compare under optimized conditions?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Starting from (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, the compound is synthesized via nucleophilic substitution with chloromethylating agents (e.g., chloromethyl chloride). This method achieves a yield of ~96% under anhydrous conditions and low temperatures (0–5°C) .
- Route 2 : Using vinyl acetate as a precursor, the reaction proceeds through a cyclization step mediated by Lewis acids (e.g., TiCl₄), yielding ~76%. The lower yield is attributed to competing side reactions requiring precise stoichiometric control .
- Key Considerations : Solvent choice (e.g., dichloromethane), temperature, and catalyst selection (e.g., TiCl₄ vs. BF₃·Et₂O) significantly impact efficiency.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1655 cm⁻¹) and chloromethyl (-CH₂Cl, ~750 cm⁻¹) groups. The fluorine substituent is confirmed via C-F stretching (~1024 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.30–7.97 ppm for fluorophenyl groups) and chloromethyl protons (δ 3.74–3.85 ppm as a multiplet) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used to refine crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy. Fluorine and chlorine atoms are resolved via anomalous scattering .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodological Answer :
- The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the adjacent oxazolidinone ring slows reactions unless bulky bases (e.g., DIPEA) or phase-transfer catalysts (e.g., TBAB) are used.
- Electronic effects: The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of the chloromethyl group, facilitating SN2 mechanisms. DFT calculations (B3LYP/6-31G*) confirm this by showing a reduced energy barrier (~15 kcal/mol) compared to non-fluorinated analogs .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
- Methodological Answer :
- Contradiction : Some studies report IC₅₀ values of 0.26–2.3 μM against cancer cell lines (e.g., HepG2, Caco-2), while others show no activity below 10 μM .
- Resolution :
Validate purity (>98% via HPLC) to exclude impurities (e.g., unreacted fluorophenyl precursors) as confounding factors.
Use standardized assays (e.g., MTT vs. ATP-based luminescence) to minimize protocol variability.
Probe structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing chloromethyl with hydroxymethyl) to isolate pharmacophores .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry during asymmetric synthesis?
- Methodological Answer :
- Challenges : The oxazolidinone ring’s conformation and fluorophenyl group orientation may lead to ambiguous NOE correlations in NMR.
- Solution : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) resolves absolute configuration. For example, the (S)-configuration at C5 is confirmed via Flack parameter analysis (x ≈ 0.02) .
- Software Tools : SHELXD for phase problem resolution and Olex2 for model refinement .
Experimental Design & Optimization
Q. What strategies improve the enantiomeric excess (ee) of this compound in asymmetric catalysis?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans auxiliaries (e.g., (R)- or (S)-4-phenyloxazolidinone) to induce asymmetry during cyclization.
- Catalytic Systems : Chiral Lewis acids (e.g., Mg-BOX complexes) achieve >90% ee by coordinating to the oxazolidinone carbonyl and directing chloromethyl group formation .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak IC column) to isolate high-ee intermediates .
Q. How can competing side reactions (e.g., ring-opening or dimerization) be suppressed during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions below 10°C to prevent thermal decomposition.
- Protecting Groups : Temporarily protect the oxazolidinone nitrogen with TMSCl, reducing nucleophilic attack on the chloromethyl group .
- Additives : Use scavengers (e.g., molecular sieves) to sequester water or HCl byproducts .
Data Analysis & Interpretation
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and stability?
- Methodological Answer :
- Reactivity Prediction : DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO/LUMO) to identify sites prone to nucleophilic/electrophilic attacks. For example, the chloromethyl group’s LUMO (-1.2 eV) aligns with nucleophilic substitution pathways .
- Stability Analysis : Molecular dynamics (MD) simulations (Amber force field) predict degradation pathways (e.g., hydrolysis) under aqueous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
